3,5,7-Trimethyladamantane-1-carboxylic acid
Description
3,5,7-Trimethyladamantane-1-carboxylic acid (CAS: 15291-66-4) is a methyl-substituted adamantane derivative featuring a carboxylic acid group at position 1 and methyl groups at positions 3, 5, and 7 of the adamantane skeleton. This compound is synthesized via controlled crystallization from methanol, yielding high-purity (97%) crystals suitable for single-crystal X-ray diffraction (SCXRD) studies . Its rigid, lipophilic structure makes it valuable in pharmaceutical research, particularly in drug formulation and as an intermediate for active pharmaceutical ingredients (APIs).
Properties
IUPAC Name |
3,5,7-trimethyladamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIIUPVOLLOORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384350 | |
| Record name | 3,5,7-trimethyladamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-66-4 | |
| Record name | 3,5,7-trimethyladamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trimethyladamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Carboxylation via Koch-Haaf Reaction
An alternative approach involves carboxylation of 3,5,7-trimethyladamantane using CO gas under high pressure (20–30 atm) in the presence of HF or H₂SO₄. However, this method yields <50% due to poor regioselectivity.
Oxidation of Trimethyladamantane Alcohols
Oxidation of 3,5,7-trimethyladamantan-1-ol with KMnO₄ or CrO₃ in acidic media provides the carboxylic acid, but over-oxidation and low yields (40–60%) limit its utility.
Comparative Analysis of Synthesis Methods
The Ritter-hydrolysis route remains superior due to high yield and scalability, making it the preferred method for industrial production.
Challenges and Optimization Strategies
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Steric Hindrance : The bulky trimethyladamantane core slows reaction kinetics. Using polar aprotic solvents (DMF, DMSO) accelerates substitution steps.
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Purification : Recrystallization from ethanol/water mixtures enhances purity by removing unreacted acetamide and inorganic salts.
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Catalyst Recycling : Industrial processes recover H₂SO₄ via distillation, reducing waste.
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Trimethyladamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: 3,5,7-Trimethyladamantane-1-carboxylic acid is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules .
Biology: In biological research, this compound is used to study the effects of adamantane derivatives on cellular processes. It serves as a model compound to investigate the interactions of adamantane-based drugs with biological targets .
Medicine: Its structural similarity to known drugs like amantadine and memantine makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyladamantane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. The methyl groups contribute to the hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of Adamantane-Based Carboxylic Acids
*Theoretical formula based on adamantane backbone and substituents.
†Calculated from experimental 30 mg / 0.13 mmol = ~230.77 g/mol .
Key Observations :
- Lipophilicity: Trimet-ada’s three methyl groups enhance lipophilicity compared to Dimet-ada and the unsubstituted adamantane-1-carboxylic acid, affecting solubility and crystallization behavior. Trimet-ada requires methanol (polar protic solvent) for crystallization, whereas Dimet-ada uses ethyl acetate (less polar) .
- Thermal Stability : The tetracarboxylic derivative (1,3,5,7-Adamantanetetracarboxylic acid) exhibits a high melting point (233–240°C) due to strong intermolecular hydrogen bonding from four carboxyl groups .
Table 2: Commercial Availability and Demand
Insights :
- Trimet-ada’s niche demand contrasts with the discontinued status of 3-ethyladamantane-1-carboxylic acid, highlighting the challenges of balancing steric bulk and synthetic feasibility .
- The tetracarboxylic acid’s high cost reflects its specialized role in advanced material science .
Functional Comparisons
- Biological Interactions : Increased lipophilicity may enhance membrane permeability in drug candidates but could reduce aqueous solubility, necessitating formulation adjustments .
- Thermal Behavior : The tetracarboxylic acid’s high melting point underscores its stability in high-temperature applications, unlike Trimet-ada, which lacks such data .
Biological Activity
3,5,7-Trimethyladamantane-1-carboxylic acid (TMA-1) is a compound derived from adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activity. This article explores the biological activity of TMA-1, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
TMA-1 is characterized by its adamantane backbone with three methyl groups at positions 3, 5, and 7 and a carboxylic acid functional group at position 1. This structure contributes to its hydrophobic properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H22O2 |
| Molecular Weight | 210.32 g/mol |
| CAS Number | 15291-66-4 |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of TMA-1 is primarily attributed to its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzyme active sites, modulating their function. Additionally, the methyl groups enhance hydrophobic interactions, potentially increasing binding affinity to receptors and enzymes involved in cellular signaling pathways .
Key Mechanisms:
- Enzyme Modulation : TMA-1 can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, similar to other adamantane derivatives like amantadine and memantine.
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of adamantane derivatives. For instance, compounds derived from adamantane have shown significant protection against seizures induced by pentylenetetrazole (PTZ). In these studies, TMA-1 exhibited a notable increase in latency to seizure onset and a reduction in seizure duration, suggesting its potential as an anticonvulsant agent .
Neuroprotective Effects
TMA-1 has been explored for its neuroprotective effects. Its structural similarity to known neuroprotective agents suggests that it may offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to modulate glutamate receptors could play a role in protecting neurons from excitotoxicity .
Study on Anticonvulsant Activity
In a study evaluating the anticonvulsant effects of adamantane derivatives, TMA-1 was tested alongside several synthesized compounds. Results indicated that TMA-1 significantly increased the latency of seizures and reduced their severity compared to control groups. Molecular docking studies suggested that GABA-A receptors might be involved as potential targets for this compound .
Research on Neuroprotection
Another study focused on the neuroprotective properties of TMA-1 in cellular models of oxidative stress. The findings revealed that TMA-1 could reduce markers of oxidative damage in neuronal cells, supporting its potential use in neurodegenerative disease therapies .
Q & A
Basic: How can the synthesis of 3,5,7-Trimethyladamantane-1-carboxylic acid be optimized for high purity and yield?
Methodological Answer:
The synthesis typically involves sequential alkylation and carboxylation of adamantane derivatives. Key steps include:
- Methylation: Use methylating agents (e.g., methyl iodide) under acidic conditions to introduce methyl groups at the 3, 5, and 7 positions of adamantane. Lewis acid catalysts like ZnI₂ improve regioselectivity .
- Carboxylation: Introduce the carboxylic acid group via CO₂ insertion under high pressure or using Grignard reagents followed by oxidation. Optimizing reaction temperature (25–50°C) and solvent polarity (e.g., THF or DMF) enhances yield .
- Purification: Recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Methyl groups appear as singlets at δ 0.9–1.2 ppm, while adamantane cage protons resonate at δ 1.5–2.1 ppm. The carboxylic proton is observed at δ 12–13 ppm (broad) .
- ¹³C NMR: Carboxylic carbon at δ 175–180 ppm; quaternary carbons of the adamantane backbone at δ 35–45 ppm .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 223.18 (calculated for C₁₄H₂₀O₂) confirms molecular weight .
- X-ray Crystallography: Resolves spatial arrangement, particularly methyl group orientation and carboxylic acid hydrogen bonding .
Basic: How can researchers validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC Validation:
- LC-MS/MS: MRM transitions (m/z 223 → 179) improve specificity in biological samples .
Advanced: What isotopic labeling strategies are effective for mechanistic studies of this compound in catalytic reactions?
Methodological Answer:
- ¹³C Labeling: Synthesize the compound using trimethylsilyl cyanide-¹³C to label the carboxylic carbon. Track reaction intermediates via ¹³C NMR (e.g., δ 175–180 ppm for labeled COOH) .
- Deuterium Exchange: Use D₂O under acidic conditions to replace labile protons (e.g., carboxylic -OH) for kinetic isotope effect studies .
- Applications: Elucidate pathways in acid-catalyzed rearrangements or enzyme-mediated transformations .
Advanced: How can contradictory biological activity data (e.g., neuroprotective vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-Response Studies: Test concentrations from 1 nM–100 µM in neuronal cell lines (e.g., SH-SY5Y). Neuroprotection may occur at low doses (EC₅₀ ~10 nM), while cytotoxicity dominates at >50 µM .
- Orthogonal Assays: Combine MTT assays with caspase-3 activation measurements to distinguish cytoprotection from apoptosis .
- In Vivo Validation: Use rodent models of neurodegeneration (e.g., scopolamine-induced memory impairment) to confirm therapeutic windows .
Advanced: What computational approaches predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to NMDA receptors (PDB ID: 2A5S). The adamantane cage occupies hydrophobic pockets, while the carboxylate group interacts with Arg523 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Modeling: Correlate substituent electronegativity with antiviral IC₅₀ values to guide structural modifications .
Advanced: How does the compound’s stability vary under catalytic or high-temperature conditions?
Methodological Answer:
- Thermal Stability: TGA analysis shows decomposition onset at 220°C. Store at −20°C in argon to prevent oxidation .
- Catalytic Degradation: In presence of Pd/C and H₂, the adamantane backbone remains intact, but the carboxylic acid may decarboxylate to 3,5,7-trimethyladamantane above 150°C .
- pH Stability: Stable in pH 2–7 (aqueous buffers); degrades in alkaline conditions (pH >9) via deprotonation and ring strain .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR to monitor methylation completion (disappearance of adamantane C-H stretches at 2900 cm⁻¹) .
- Design of Experiments (DoE): Optimize parameters (e.g., catalyst loading, reaction time) using response surface methodology (RSM) .
- Crystallization Control: Use seeded cooling crystallization with a 5% seed load to ensure consistent particle size distribution (D90 <50 µm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
